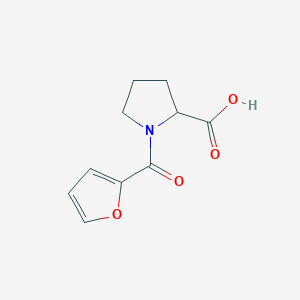

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid involves complex organic reactions. For instance, the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids involves converting methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl propenoic acid to its azide form, which is then cyclized and further processed to yield the desired carboxylic acid (Bencková & Krutošíková, 1997).

Molecular Structure Analysis

The molecular structure of compounds containing furan-2-carbonyl groups is characterized by NMR, MS, UV, and IR spectroscopy, revealing complex interactions and structural features. For instance, compounds formed from furan-2-carboxaldehyde and amino acids show intense yellow compounds identified by several spectroscopic techniques, indicating intricate molecular structures (Hofmann, 1998).

Chemical Reactions and Properties

The chemical reactivity of furan-2-carbonyl derivatives involves various reactions, including condensation with hippuric acid to produce heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, highlighting the versatility of these compounds in synthetic chemistry (Puterová, Sterk, & Krutošíková, 2004).

Physical Properties Analysis

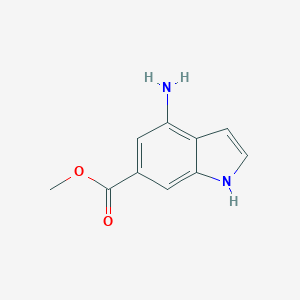

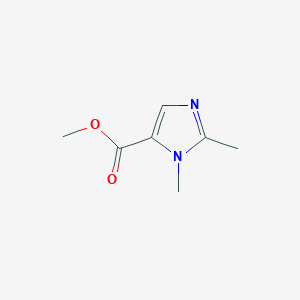

The physical properties of 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid derivatives can be inferred from similar compounds, such as furan-based pyrroles, which are isosteres for the indole scaffold. These compounds can be synthesized to allow for multiple substitutions on the scaffold, indicating significant potential for creating diverse chemical libraries (Milkiewicz, Parks, & Lu, 2003).

Chemical Properties Analysis

The chemical properties, including acidity and reactivity of carboxylic acids derived from furan and other heterocycles, are studied to understand their behavior in various chemical environments. The pKa values of these acids are determined using spectrophotometry and potentiometry, providing insights into their acid-base characteristics and reactivity profiles (Cativiela et al., 1990).

Scientific Research Applications

-

Scientific Field: Organic Chemistry

- Application : Pyrrolidine compounds, including “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid”, are used as scaffolds in the synthesis of other complex organic compounds .

- Methods of Application : The synthesis of these compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The use of pyrrolidine compounds as scaffolds has enabled the synthesis of a wide range of biologically active compounds .

-

Scientific Field: Drug Discovery

- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

- Methods of Application : The design of the new molecules started by studying the binding conformation of bicyclic sulfonamide .

- Results or Outcomes : This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

-

Scientific Field: Autoimmune Diseases

- Application : Pyrrolidine derivatives, including “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid”, have been studied as potential treatments for autoimmune diseases . Specifically, they have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

- Methods of Application : The design of new molecules started by studying the binding conformation of bicyclic sulfonamide .

- Results or Outcomes : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .

-

Scientific Field: Synthetic Chemistry

- Application : Pyrrolidine compounds, including “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid”, are used in the synthesis of other complex organic compounds . They are used as scaffolds in the synthesis of other complex organic compounds .

- Methods of Application : The synthesis of these compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The use of pyrrolidine compounds as scaffolds has enabled the synthesis of a wide range of biologically active compounds .

properties

IUPAC Name |

1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKHSTWTJLFRBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)